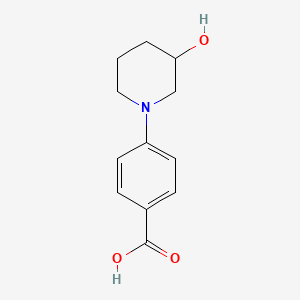![molecular formula C11H13BrN2O2 B1445140 4-[(2-ブロモブタノイル)アミノ]ベンズアミド CAS No. 1343357-12-9](/img/structure/B1445140.png)
4-[(2-ブロモブタノイル)アミノ]ベンズアミド
説明
Synthesis Analysis
The synthesis of benzamides, which includes “4-[(2-Bromobutanoyl)amino]benzamide”, can be achieved through direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . The method is considered green, rapid, mild, and highly efficient .
Molecular Structure Analysis
The molecular structure of “4-[(2-Bromobutanoyl)amino]benzamide” can be analyzed using various spectroscopic methods . These include infrared spectra, NMR, elemental analysis, and mass spectrometry .
Chemical Reactions Analysis
Benzamides, including “4-[(2-Bromobutanoyl)amino]benzamide”, can undergo various chemical reactions. For instance, they can participate in free radical bromination, nucleophilic substitution, and oxidation .
科学的研究の応用
製薬業界
4-[(2-ブロモブタノイル)アミノ]ベンズアミド: は、ベンズアミド誘導体であり、製薬業界において重要な役割を果たす化合物クラスです。 ベンズアミドは、下痢、痛み、局所麻酔、コレステロール管理、高血圧、および癌の治療に使用されるものなど、さまざまな治療薬の構造に不可欠です 。この化合物は、多くの医薬品分子に見られる共通の特徴であるアミド基により、これらの薬剤の合成における中間体として重要な役割を果たします。
グリーンケミストリー
4-[(2-ブロモブタノイル)アミノ]ベンズアミドを含むベンズアミド誘導体の合成は、グリーンケミストリーの原則を使用して最適化できます。その方法の1つは、珪藻土に固定化されたルイス酸性イオン液の存在下で、超音波照射下でのカルボン酸とアミンの縮合です。 このプロセスは環境に優しく、収率が高く、再利用可能な触媒を使用するため、持続可能な化学合成の優れた例です .
抗酸化アプリケーション
ベンズアミド誘導体は、抗酸化物質として潜在的な可能性を示しています。それらはフリーラジカルを捕捉し、金属キレート活性も示すため、生物学的システムにおける酸化ストレス関連の損傷を防ぐのに役立ちます。 ベンズアミドの抗酸化特性に関する研究により、酸化損傷から保護する新しい治療薬または添加剤の開発につながる可能性があります .
抗菌活性
ベンズアミド誘導体の抗菌特性は、大きな関心を集めています。研究によると、これらの化合物は、さまざまなグラム陽性菌とグラム陰性菌の増殖を阻害することができます。 これにより、4-[(2-ブロモブタノイル)アミノ]ベンズアミドは、新しい抗菌薬または防腐剤の開発の候補となります .
農業用途
農業では、ベンズアミド誘導体は、抗血小板活性を有する化合物を生成する中間体として使用できます。 これらの活性は、心血管疾患の治療法を開発する上で不可欠であり、獣医学にも応用できる可能性があり、動物の健康と生産性を向上させる可能性があります .
工業用途
ベンズアミド誘導体の汎用性は、プラスチック、紙、ゴム業界にまで及びます。それらは、プラスチックの耐熱性の向上や紙製品の耐久性の向上など、材料の特性を変更するために使用できます。 これらの業界における4-[(2-ブロモブタノイル)アミノ]ベンズアミドの役割は、材料特性を強化する化合物の合成における中間体です .
分析化学
分析化学では、ベンズアミド誘導体は、赤外線(IR)、核磁気共鳴(NMR)、質量分析など、さまざまな分光法における標準物質または試薬として役立ちます。 これらの化合物は、サンプルの定性分析と定量分析に役立ち、研究者にとって貴重なツールとなります .
触媒
ベンズアミド誘導体の触媒特性は、触媒または触媒担体として作用できる化学反応で研究されています。 このアプリケーションは、特定の選択性が必要な反応、または従来の触媒が非効率的または環境に有害なプロセスにおいて特に関連しています .
特性
IUPAC Name |
4-(2-bromobutanoylamino)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c1-2-9(12)11(16)14-8-5-3-7(4-6-8)10(13)15/h3-6,9H,2H2,1H3,(H2,13,15)(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMWPHHNRLPZCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)C(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






amine](/img/structure/B1445062.png)




![Tert-butyl[(4-fluoro-2-methylphenyl)methyl]amine](/img/structure/B1445071.png)


![N-[(2,5-dimethylphenyl)methyl]cyclobutanamine](/img/structure/B1445075.png)

